N-Desethyl brinzolamide

Description

Properties

IUPAC Name |

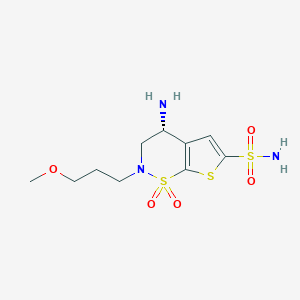

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBJPOIMDXIBKC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434352 | |

| Record name | N-DESETHYL BRINZOLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404034-55-5 | |

| Record name | N-Desethyl-brinzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL BRINZOLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYL-BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethyl Brinzolamide: Physicochemical and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Desethyl brinzolamide, a primary active metabolite of the carbonic anhydrase inhibitor brinzolamide, represents a molecule of significant interest in pharmaceutical research and development. As a potent inhibitor of carbonic anhydrase isoenzymes II and IV, its characterization is crucial for understanding the overall pharmacological and toxicological profile of its parent drug.[1][2] Furthermore, as a potential impurity in brinzolamide drug substance and product, its detection and quantification are of paramount importance for quality control and regulatory compliance. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed analytical methodologies for its identification and quantification.

Chemical Identity and Physical Properties

This compound is systematically known as (4R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide.[5][6] It is a sulfonamide and a thienothiazine derivative, structurally similar to its parent compound, brinzolamide, but lacking the N-ethyl group.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | [5][6] |

| CAS Number | 2109554-77-8 (free base); 2775292-24-3 (oxalate salt) | [2][4] |

| Molecular Formula | C₁₀H₁₇N₃O₅S₃ | [4] |

| Molecular Weight | 355.44 g/mol | [4] |

| Appearance | Off-white hygroscopic solid | |

| Solubility | Soluble in DMSO and water. | [2] |

| UV-Vis (λmax) | 255 nm | [2] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While full spectral data is often proprietary to commercial suppliers of reference standards, the expected spectral characteristics can be inferred from its chemical structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxypropyl side chain, the protons on the thienothiazine ring system, and the amine protons. The absence of signals corresponding to an N-ethyl group would be a key differentiator from brinzolamide.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the 10 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine) |

| 3000-2850 | C-H | Stretching (alkane) |

| 1350-1300 & 1180-1160 | S=O | Asymmetric & Symmetric Stretching (sulfonamide) |

| 1100-1000 | C-O-C | Stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 356.4. The fragmentation pattern would likely involve cleavage of the methoxypropyl side chain and fragmentation of the thienothiazine ring.

Synthesis and Formation

This compound is primarily formed as a metabolite of brinzolamide through the enzymatic action of cytochrome P450 isoenzymes in the liver.[3] It can also be a process-related impurity in the synthesis of brinzolamide or a degradant formed under certain stress conditions. While specific synthetic routes for this compound are not widely published, it could potentially be synthesized by modifying existing brinzolamide synthesis pathways, for instance, by using a starting material that lacks the ethyl group on the amine.

Figure 1: Formation pathways of this compound.

Stability and Degradation

Forced degradation studies on brinzolamide have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] As a primary metabolite and potential degradant, understanding the stability of this compound itself is crucial. It is expected to exhibit similar stability characteristics to brinzolamide due to their structural similarity.

A typical forced degradation study to assess the stability of this compound would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or solution.

-

Photodegradation: Exposure to UV and visible light.

The degradation products would then be analyzed by a stability-indicating analytical method, such as HPLC.

Analytical Methodologies

The accurate and precise quantification of this compound is essential for pharmacokinetic studies and for quality control of brinzolamide. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique.

HPLC-UV Method for Quantification

The following is a representative HPLC method that can be adapted for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 254 nm.[7]

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.

-

Sample Preparation: For drug substance, dissolve a known amount in the mobile phase. For biological matrices, a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) will be required.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Manasa Life Sciences [manasalifesciences.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound (oxalate) | C12H19N3O9S3 | CID 155923154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desethyl brinzolamide in Human Whole Blood

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desethyl brinzolamide, the primary active metabolite of the carbonic anhydrase inhibitor brinzolamide, in human whole blood. Given the extensive partitioning of brinzolamide and its metabolites into red blood cells, whole blood is the required matrix for accurate pharmacokinetic assessments.[1] This protocol employs a straightforward protein precipitation extraction method, ensuring high recovery and minimal matrix effects. The method is validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.[2]

Introduction

Brinzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. Following administration, brinzolamide is metabolized to this compound, which is also pharmacologically active and contributes to the overall therapeutic effect. A critical aspect of brinzolamide's pharmacokinetics is its high affinity for carbonic anhydrase II, leading to significant accumulation in red blood cells (RBCs).[1] This sequestration results in a long terminal half-life in whole blood, approximately 111 days, while plasma concentrations of both the parent drug and this compound remain low, often below the limit of quantification of many analytical methods.[3][4] Consequently, for a comprehensive understanding of the drug's disposition and to establish meaningful pharmacokinetic/pharmacodynamic (PK/PD) relationships, the analysis of this compound in whole blood is imperative.

This application note provides a detailed, step-by-step protocol for the extraction and LC-MS/MS analysis of this compound from human whole blood, designed for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, ensuring reliable quantification of this compound in a complex biological matrix.

Figure 1: Overall experimental workflow for the analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Brinzolamide-d5 (internal standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human whole blood (K2EDTA anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples

Expertise & Experience: The accuracy of a bioanalytical method hinges on the precise preparation of calibration standards and quality control samples. It is crucial to use a separate weighing of the reference standard for the preparation of QC samples to ensure an unbiased assessment of the method's accuracy.

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in methanol in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking into the matrix.

-

Calibration Standards and QC Samples: Spike the appropriate working standard solutions into blank human whole blood to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Brinzolamide-d5 in acetonitrile.

Sample Preparation: Protein Precipitation

Expertise & Experience: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography. The use of an internal standard added at this early stage is critical to correct for variability during sample processing and analysis.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).

-

Add 300 µL of the internal standard working solution (100 ng/mL Brinzolamide-d5 in acetonitrile).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Expertise & Experience: The chromatographic and mass spectrometric parameters must be carefully optimized to ensure the selective and sensitive detection of the analyte. A gradient elution is employed to achieve good peak shape and separation from endogenous matrix components. The MRM transitions are selected based on the fragmentation pattern of this compound to provide high specificity and sensitivity.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | |

| This compound | Precursor: m/z 356.1, Product: m/z 227.1 (Quantifier), m/z 199.0 (Qualifier) |

| Collision Energy | 25 eV (Quantifier), 35 eV (Qualifier) - Requires empirical optimization |

| Brinzolamide-d5 (IS) | Precursor: m/z 389.1, Product: m/z 315.1 |

| Collision Energy (IS) | 28 eV - Requires empirical optimization |

Note: The molecular weight of this compound is 355.44 g/mol . The precursor ion is the protonated molecule [M+H]+. The proposed product ions are based on typical fragmentation patterns of similar sulfonamide structures.

Method Validation

Trustworthiness: A bioanalytical method is only reliable if it has been thoroughly validated. The following validation parameters should be assessed in accordance with regulatory guidelines to ensure the integrity of the data generated.[5]

Validation Parameters Summary

Table 2: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Precision & Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Recovery | Consistent and reproducible recovery of the analyte and internal standard across the concentration range. |

| Matrix Effect | Assessed using post-extraction spike method. The coefficient of variation of the matrix factor should be ≤ 15%. |

| Stability | Assessed under various conditions: freeze-thaw (at least 3 cycles), short-term (bench-top), and long-term (frozen storage). Analyte concentration should be within ±15% of the nominal concentration. |

| LLOQ | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5 and precision and accuracy within 20%. |

Data Presentation

Table 3: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.5 (LLOQ) | 0.48 | 96.0 |

| 1.0 | 1.05 | 105.0 |

| 5.0 | 5.20 | 104.0 |

| 25.0 | 24.5 | 98.0 |

| 100.0 | 102.0 | 102.0 |

| 400.0 | 395.0 | 98.8 |

| 500.0 (ULOQ) | 490.0 | 98.0 |

| Correlation Coefficient (r²): 0.9992 |

Table 4: Precision and Accuracy Data for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |

| LLOQ | 0.5 | 8.5 | 104.2 | 10.1 | 102.5 |

| Low | 1.5 | 6.2 | 98.7 | 7.5 | 99.8 |

| Medium | 200.0 | 4.1 | 101.5 | 5.3 | 100.9 |

| High | 450.0 | 3.8 | 99.2 | 4.9 | 99.6 |

Discussion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human whole blood. The selection of whole blood as the matrix is scientifically justified by the known pharmacokinetic properties of brinzolamide and its metabolites, which extensively partition into red blood cells.[1][4] The simple and efficient protein precipitation method allows for high-throughput sample processing, which is essential in clinical and research settings.

The chromatographic and mass spectrometric conditions have been optimized to provide excellent sensitivity and selectivity, with a lower limit of quantification that is suitable for pharmacokinetic studies. The validation data presented demonstrate that the method is accurate, precise, and reliable, meeting the stringent requirements of international regulatory guidelines.[2][5]

References

-

GSRI. (n.d.). BRINZOLAMIDE. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 404034-55-5 this compound Impurity. Retrieved from [Link]

-

Chen, X., et al. (2018). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Azopt Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

-

SynZeal. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Miao, Z., et al. (2019). The impact of hemolysis on stability of N-desethyloxybutynin in human plasma. Bioanalysis, 11(23), 2133-2144. Retrieved from [Link]

-

Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469. Retrieved from [Link]

-

Zuccarello, P., et al. (2020). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 12(10), 1467-1476. Retrieved from [Link]

-

DailyMed. (2021). BRINZOLAMIDE OPHTHALMIC SUSPENSION. Retrieved from [Link]

-

Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Chromatographia, 79, 1293–1308. Retrieved from [Link]

-

ResearchGate. (n.d.). How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]

-

Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

-

MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]

-

Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

-

Generi Biotech. (n.d.). Kit for isolation of DNA from body fluids. Retrieved from [Link]

-

ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]

-

The University of Queensland. (n.d.). Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: application of ICP-MS. Retrieved from [Link]

-

Zareba, G. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry, 42(15), 1541-1544. Retrieved from [Link]

-

International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

MDPI. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. Retrieved from [Link]

-

MDPI. (2022). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Retrieved from [Link]

-

Al-Saffar, F., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 23. Retrieved from [Link]

-

Mahajan, P., et al. (2013). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 14(3), 1149-1157. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 404034-55-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Development of a Stability-Indicating HPLC Assay for N-Desethyl Brinzolamide

Introduction

N-Desethyl brinzolamide is a primary active metabolite and a known impurity of brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1][2] As a monitored metabolite and impurity, ensuring the stability and quality of this compound is critical for safety and efficacy assessments in pharmaceutical development.[2] Stability-indicating assay methods (SIAMs) are essential analytical tools that can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the drug's stability under various environmental conditions.[3]

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The narrative explains the rationale behind experimental choices, grounding the protocol in established scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]

The objective of a stability-indicating method is to develop a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] This involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products and ensuring the chromatographic method can effectively separate these degradants from the parent compound.[7][8]

Scientific Rationale & Method Development Strategy

The development of a stability-indicating assay for this compound is predicated on the known stability profile of its parent compound, brinzolamide. Studies on brinzolamide have shown significant degradation under oxidative and hydrolytic (acidic and basic) conditions.[9][10][11] Given the structural similarity, it is hypothesized that this compound will exhibit a comparable degradation profile.

Our strategy involves:

-

Initial Method Scouting: Leveraging published methods for brinzolamide to establish initial chromatographic conditions, including column chemistry, mobile phase composition, and detection wavelength.

-

Forced Degradation Studies: Systematically exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress to induce degradation.[12] This is crucial for identifying potential degradation products and ensuring the method's specificity.

-

Method Optimization: Fine-tuning the chromatographic parameters to achieve optimal separation between this compound and all generated degradation products.

-

Method Validation: A thorough validation of the optimized method in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][13]

Materials and Equipment

Reagents and Standards

-

This compound Reference Standard (Purity ≥95%)[1]

-

Brinzolamide Reference Standard

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Ammonium Formate (Analytical Grade)

-

Formic Acid (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

-

Purified Water (Milli-Q or equivalent)

Equipment

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Hot air oven

-

Photostability chamber

-

Class A volumetric flasks and pipettes

Experimental Protocols

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and other validation studies.

Chromatographic System and Conditions

Based on successful methods for brinzolamide, the following starting conditions are recommended.[9][14]

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |

| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid)B: Acetonitrile | Ammonium formate is a volatile buffer suitable for potential LC-MS applications. A slightly acidic pH helps in obtaining sharp peak shapes for amine-containing compounds. |

| Gradient Elution | Time (min) | %B |

| 0 | 20 | |

| 15 | 80 | |

| 20 | 80 | |

| 22 | 20 | |

| 25 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Detection Wavelength | 254 nm | This compound exhibits UV absorbance around 255 nm.[1] 254 nm is a common wavelength for detection of such compounds. |

| Column Temperature | 30 °C | To ensure consistent retention times and peak shapes. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Forced Degradation Studies Protocol

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[12]

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

-

Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. Studies on brinzolamide have shown significant degradation under oxidative stress.[9]

-

Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours.[14]

-

Photolytic Degradation: Expose the drug solution to a light source in a photostability chamber according to ICH Q1B guidelines.

After the specified time, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) before HPLC analysis.

Method Validation (as per ICH Q2(R1))

Once the method is optimized to separate this compound from all degradation products, it must be validated.[4][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated by analyzing the stressed samples. The chromatograms of the degraded samples should show that the degradation product peaks are well-resolved from the this compound peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

-

Procedure: Analyze a minimum of five concentrations of the reference standard (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16]

-

Procedure: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).

-

Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

-

Acceptance Criteria: The %RSD for peak areas should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

-

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

-

Procedure: Introduce small variations in the method parameters such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

-

Mobile phase composition (± 2% organic)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Visualization

Summary of Validation Data (Example)

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (%RSD) | 0.8% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Robustness | Passed | System suitability criteria met |

Workflow and Degradation Pathway Visualizations

Caption: Workflow for the development and validation of the stability-indicating assay.

Caption: Hypothesized degradation pathways for this compound.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a stability-indicating HPLC method for this compound. By leveraging existing knowledge of the parent compound, brinzolamide, and adhering to ICH guidelines, a robust and reliable analytical method can be established. The successful development and validation of such a method are paramount for ensuring the quality, stability, and safety of pharmaceutical products containing this compound as a metabolite or impurity.

References

- Ghodse, S. M., & Gawde, K. K. (2024). Analytical method development for brinzolamide stability. Vertex AI Search.

- Ibrahim, F., El-Enany, N., Shalan, S., & Abo-Elsoad, M. (2020).

- (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.

-

This compound. (n.d.). SynZeal. Retrieved from [Link]

-

This compound. (n.d.). Manasa Life Sciences. Retrieved from [Link]

-

This compound (oxalate) | C12H19N3O9S3 | CID 155923154. (n.d.). PubChem. Retrieved from [Link]

- Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar.

- Singh, R., & Rehman, Z. (2012).

- (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).

- (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

- Vele, V. T., et al. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Acta Scientific.

- (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

- Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction.

- (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

- Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Vasavidevi, D., et al. (2018). ich guideline practice: a validated stability indicating rp-uplc method development and. Rasayan Journal of Chemistry.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

- (2025).

- Roge, A. B., et al. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.

- (n.d.). Forced Degradation Studies.

- (2026).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. wisdomlib.org [wisdomlib.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. acgpubs.org [acgpubs.org]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. actascientific.com [actascientific.com]

Application Note: The Role and Quantification of N-Desethyl Brinzolamide in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Drug

Brinzolamide is a potent carbonic anhydrase inhibitor formulated as an ophthalmic suspension (e.g., Azopt®) to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its therapeutic effect is achieved by inhibiting carbonic anhydrase in the ciliary processes of the eye, which decreases the production of aqueous humor.[3][4] Following topical administration, brinzolamide is systemically absorbed and undergoes metabolism.[5] A complete pharmacokinetic (PK) assessment, therefore, necessitates a thorough understanding of not only the parent drug but also its major metabolites.

The primary and pharmacologically active metabolite of brinzolamide is N-Desethyl brinzolamide.[1] This metabolite also inhibits carbonic anhydrase and, significantly, accumulates in red blood cells (RBCs), contributing to the overall systemic exposure and pharmacological profile.[1][5] Understanding the concentration-time profile of this compound is critical for several reasons:

-

Comprehensive Exposure Assessment: It provides a more accurate picture of the total active moiety exposure.

-

Safety and Toxicology: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require safety testing for metabolites that are present at significant concentrations in humans.[6][7] This is often referred to as "Metabolites in Safety Testing" (MIST).[8][9]

-

Drug-Drug Interaction Potential: Characterizing metabolite kinetics can help predict potential interactions.

-

Bioequivalence Studies: In the development of generic formulations, demonstrating comparable metabolite exposure is often a key requirement.

This application note provides a detailed guide on the importance of this compound in PK studies and presents a robust protocol for its simultaneous quantification with the parent drug in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Metabolic Pathway and Pharmacokinetic Rationale

Brinzolamide is primarily metabolized via N-dealkylation to form this compound. Other minor metabolites, such as N-Desmethoxypropyl brinzolamide and O-Desmethyl brinzolamide, are also formed but are generally considered inactive or less significant.[1]

Caption: Metabolic pathway of Brinzolamide.

A unique characteristic of brinzolamide and this compound is their extensive distribution into and binding with carbonic anhydrase in RBCs. This leads to a very long half-life in whole blood (approximately 111 days for brinzolamide) and causes the compounds to accumulate upon repeated dosing.[5][10] While plasma concentrations of both parent and metabolite are often low (frequently below 10 ng/mL), their concentration in whole blood is a more reliable matrix for assessing systemic exposure.[5]

Part 2: Bioanalytical Method for Simultaneous Quantification

The gold standard for quantifying low-level analytes like brinzolamide and its metabolite in complex biological matrices is LC-MS/MS. This technique offers superior sensitivity, selectivity, and speed.

Principle

The method involves extracting brinzolamide, this compound, and a suitable internal standard (IS) from the biological matrix (e.g., whole blood). The extract is then injected into an HPLC or UHPLC system, where the compounds are separated chromatographically. The separated analytes are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and quantitative accuracy.

Protocol: Quantification in Human Whole Blood

1. Materials and Reagents

-

Reference standards: Brinzolamide, this compound (available from suppliers like Manasa Life Sciences).[11]

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of brinzolamide or another carbonic anhydrase inhibitor not used clinically.

-

HPLC-grade methanol, acetonitrile, and water.[12]

-

Formic acid (LC-MS grade).

-

Human whole blood (with anticoagulant, e.g., K2EDTA).

2. Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare individual stock solutions of brinzolamide, this compound, and the IS in methanol at 1 mg/mL.

-

Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 acetonitrile:water to create combined working solutions for spiking calibration curve (CC) standards and QCs.

-

Calibration Curve Standards: Spike blank human whole blood with the appropriate working solutions to create CC standards at 8-10 non-zero concentration levels. A suggested range for brinzolamide is 50-10,000 ng/mL.[13]

-

Quality Control Samples: Prepare QC samples in blank human whole blood at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation) Causality: Protein precipitation is a rapid and straightforward extraction technique suitable for high-throughput analysis. While less clean than SPE, its speed is often advantageous. The key is to optimize the LC method to separate analytes from any remaining matrix components that could cause ion suppression.

-

Step 1: Aliquot 50 µL of study samples, CC standards, or QCs into a 96-well plate.

-

Step 2: Add 20 µL of the IS working solution to all wells except the blank matrix samples.

-

Step 3: Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Step 4: Mix/vortex the plate for 2 minutes.

-

Step 5: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Step 6: Transfer 100 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters Causality: The parameters below are starting points. The choice of a C18 column is standard for retaining moderately polar compounds. The gradient elution ensures that both the parent and its more polar metabolite are resolved effectively. Positive electrospray ionization (ESI+) is typically used for these compounds as they contain basic nitrogen atoms that are readily protonated. MRM transitions are selected for their specificity and signal intensity.

| Liquid Chromatography Parameters | |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate |

| Mass Spectrometry Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 500 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | Precursor Ion (m/z) |

| Brinzolamide | 384.5 |

| This compound | 356.4 |

| Internal Standard | Specific to IS used |

5. Method Validation The protocol must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This ensures the trustworthiness of the data generated. Key parameters to assess include:

-

Selectivity & Specificity: No interference at the retention times of the analytes.

-

Linearity: The calibration curve must be linear over the defined range.

-

Accuracy & Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) must be within acceptable limits (typically ±15%, ±20% at LLOQ).

-

Matrix Effect & Recovery: Assess the impact of the biological matrix on ionization and the efficiency of the extraction process.

-

Stability: Evaluate the stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Caption: Bioanalytical workflow for quantification.

Part 3: Application and Interpretation in PK Studies

Once a validated bioanalytical method is established, it can be applied to samples from clinical or non-clinical PK studies.[14] Following sample analysis, concentration-time data for both brinzolamide and this compound are subjected to non-compartmental analysis (NCA) to derive key PK parameters.

Example Pharmacokinetic Parameters

The following table presents hypothetical data from a multiple-dose study to illustrate the typical kinetic profiles.

| Parameter | Brinzolamide | This compound | Significance |

| Matrix | Whole Blood | Whole Blood | Reflects accumulation in RBCs |

| Cmax (ng/mL) | 8,500 | 7,200 | Peak concentration achieved |

| Tmax (hr) | 4.0 | 240.0 | Time to reach peak concentration |

| AUC₀-t (ng*hr/mL) | 1,200,000 | 3,500,000 | Total drug exposure over time |

| t½ (days) | ~111 | Slower to form & eliminate | Elimination half-life |

| Metabolite/Parent Ratio (AUC) | N/A | ~2.9 | Indicates extensive formation and/or slower elimination of the metabolite |

Interpretation of Results

-

High Metabolite/Parent Ratio: An AUC ratio for this compound to brinzolamide that is greater than 1 indicates that the systemic exposure to the metabolite is higher than that of the parent drug. This is a critical finding for MIST assessment.[8]

-

Delayed Tmax: The significantly later Tmax for the metabolite is characteristic of formation-rate-limited kinetics, where the appearance of the metabolite in the systemic circulation is governed by the rate of its formation from the parent drug.

-

Accumulation: Both compounds show significant accumulation upon multiple dosing, as evidenced by high steady-state concentrations. The quantification of this compound is essential to understand the full extent of this accumulation.[5]

Conclusion

A comprehensive pharmacokinetic evaluation of brinzolamide is incomplete without the accurate quantification of its active metabolite, this compound. Due to its pharmacological activity, significant systemic exposure, and tendency to accumulate in red blood cells, this metabolite is a key component of the drug's overall safety and efficacy profile. The robust LC-MS/MS protocol detailed here provides a reliable and validated system for generating the critical data needed by researchers and drug developers to fully characterize the disposition of brinzolamide, satisfy regulatory requirements, and ensure a complete understanding of its clinical pharmacology.

References

-

Wikipedia. Brinzolamide. [Link]

-

Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(3), 553–560. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Brinzolamide: Mechanism of Action and Therapeutic Applications. [Link]

-

Goyal, A., et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]

-

Manasa Life Sciences. This compound. [Link]

-

Ranta, V. P., et al. (2020). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. European Journal of Pharmaceutical Sciences, 155, 105545. [Link]

-

U.S. Food and Drug Administration (FDA). (1998). Azopt Clinical Pharmacology Biopharmaceutics Review. [Link]

-

U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites. [Link]

-

Di Stilo, A., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(9), 1648-1658. [Link]

-

Kadam, R. S., et al. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 27(5), 453-459. [Link]

-

U.S. National Institutes of Health (NIH). Brinzolamide - Global Substance Registration System. [Link]

-

U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

-

Kadam, R. S., et al. (2011). Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow. Journal of Ocular Pharmacology and Therapeutics, 27(5), 453-9. [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

-

Alcon Laboratories, Inc. (2012). AZOPT® (brinzolamide ophthalmic suspension) 1% Prescribing Information. [Link]

-

Obach, R. S., et al. (2013). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? The AAPS Journal, 15(2), 300-307. [Link]

-

Di Stilo, A., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(9), 1648-1658. [Link]

-

Admescope. (2021). MIST (metabolites in safety testing) evaluation toolbox. [Link]

-

Balakrishna, M., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]

-

Eissa, M. S., et al. (2020). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 25(23), 5650. [Link]

Sources

- 1. Brinzolamide - Wikipedia [en.wikipedia.org]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pi.bausch.com [pi.bausch.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. admescope.com [admescope.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound | Manasa Life Sciences [manasalifesciences.com]

- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 13. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 14. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving N-Desethyl Brinzolamide

Introduction: Unveiling the Activity of a Key Brinzolamide Metabolite

N-Desethyl brinzolamide is the primary and pharmacologically active metabolite of brinzolamide, a potent carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Brinzolamide, and by extension its metabolite, functions by inhibiting carbonic anhydrase enzymes, particularly isoform II (CA-II), which is abundant in the ciliary processes of the eye.[3] This inhibition reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion and consequently lowering intraocular pressure.

Understanding the cellular activity of this compound is crucial for a comprehensive assessment of the parent drug's overall efficacy, duration of action, and potential off-target effects. As drug development and research professionals, it is imperative to have robust and reproducible cell-based assays to quantify the inhibitory potency, cellular consequences, and target engagement of this key metabolite.

These application notes provide a detailed guide for researchers to design and execute a suite of cell-based assays to thoroughly characterize the biological activity of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, providing both the "how" and the "why" behind experimental choices.

Choosing the Right Cellular Model: A Critical First Step

The selection of an appropriate cell line is paramount for obtaining physiologically relevant data. Given that the primary therapeutic target of brinzolamide is in the eye, cell lines derived from ocular tissues are the most relevant.

Recommended Cell Lines:

-

Human Ciliary Non-Pigmented Epithelial (NPE) Cells: These cells are directly involved in aqueous humor production and express high levels of key carbonic anhydrase isoforms, including CA-II, CA-IV, and CA-XII.[3][4][5][6] They represent a highly relevant in vitro model for studying the direct pharmacological effects of this compound.

-

Human Retinal Pigment Epithelial (RPE) Cells (e.g., ARPE-19): RPE cells are crucial for maintaining the health of the retina and have been shown to be a valuable model for ocular toxicity studies.[7][8][9] Using RPE cells can help assess the potential cytotoxic effects of this compound.

-

Human Corneal Epithelial Cells (HCEC): The cornea is the outermost layer of the eye and the first tissue to come into contact with topically administered drugs. HCEC lines can be used to evaluate potential corneal toxicity.[10]

Core Assays for Characterizing this compound

This guide details four key cell-based assays to provide a comprehensive profile of this compound's activity:

-

Carbonic Anhydrase (CA) Activity Assay: To directly measure the inhibitory effect of the compound on cellular carbonic anhydrase activity.

-

Intracellular pH (pHi) Regulation Assay: To assess the functional consequence of CA inhibition on the cell's ability to manage its internal pH.

-

Cell Viability (MTT) Assay: To determine the cytotoxic potential and therapeutic window of this compound.

-

Cellular Thermal Shift Assay (CETSA®): To confirm direct target engagement of this compound with carbonic anhydrase within the cellular environment.

Carbonic Anhydrase Activity Assay

Scientific Rationale: This assay directly quantifies the enzymatic activity of carbonic anhydrase within a cellular context. The principle is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is proportional to CA activity, and inhibition of this activity by compounds like this compound can be measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the Carbonic Anhydrase Activity Assay.

Detailed Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture human ciliary non-pigmented epithelial (NPE) cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (e.g., DMSO).

-

Add 80 µL of cell lysate (normalized for protein concentration) to each well.

-

Include a positive control for inhibition, such as acetazolamide.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPA substrate solution.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis and Interpretation:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Example Data Table:

| Compound | Target Cell Line | IC50 (nM) |

| This compound | Human Ciliary NPE | 15.8 |

| Brinzolamide | Human Ciliary NPE | 10.2 |

| Acetazolamide (Control) | Human Ciliary NPE | 25.5 |

Intracellular pH (pHi) Regulation Assay

Scientific Rationale: Carbonic anhydrases play a vital role in maintaining intracellular pH by catalyzing the reversible hydration of CO2 to bicarbonate and protons.[10] Inhibition of CA can impair a cell's ability to recover from an acid load. This assay utilizes a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor changes in pHi in response to an induced acid load in the presence or absence of this compound.

Experimental Workflow:

Caption: Workflow for the Intracellular pH Regulation Assay.

Detailed Protocol:

-

Cell Preparation:

-

Seed human ciliary NPE cells on glass coverslips and grow to 70-80% confluency.

-

Wash the cells with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

-

Load the cells with 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) in the dark at 37°C for 30-60 minutes.[11][12]

-

Wash the cells to remove extracellular dye.

-

-

Fluorescence Measurement and Acid Load:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope.

-

Excite the cells alternately at 490 nm and 440 nm (the isosbestic point) and record the emission at 535 nm.

-

Induce an intracellular acid load using the ammonium chloride prepulse technique. Briefly, perfuse the cells with a solution containing NH4Cl, then switch to an NH4Cl-free solution, which causes a rapid drop in pHi.

-

Once the pHi has stabilized at its acidic nadir, perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the recovery of the 490/440 nm fluorescence ratio over time.

-

Data Analysis and Interpretation:

-

Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method.[13]

-

Calculate the initial rate of pHi recovery (dpH/dt) in the presence and absence of this compound.

-

A dose-dependent decrease in the rate of pHi recovery indicates inhibition of carbonic anhydrase activity.

Example Data Table:

| Compound | Concentration (µM) | Rate of pHi Recovery (pH units/min) |

| Vehicle Control | - | 0.15 ± 0.02 |

| This compound | 1 | 0.08 ± 0.01 |

| This compound | 10 | 0.04 ± 0.01 |

| This compound | 100 | 0.02 ± 0.005 |

Cell Viability (MTT) Assay

Scientific Rationale: It is essential to assess the potential cytotoxicity of this compound to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed ARPE-19 or HCEC cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator. A study on brinzolamide formulations found that concentrations of 0.1% and 0.5% were acceptable for cell viability in human RPE cells after 1 hour of incubation.[15]

-

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Example Data Table:

| Compound | Target Cell Line | Incubation Time (h) | CC50 (µM) |

| This compound | ARPE-19 | 48 | > 500 |

| This compound | HCEC | 48 | > 500 |

| Staurosporine (Control) | ARPE-19 | 24 | 0.5 |

Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA® is a powerful technique for verifying target engagement in a cellular environment.[16][17][18][19] The principle is based on the ligand-induced thermal stabilization of a target protein. When a protein binds to a ligand, its thermal stability increases, resulting in a higher melting temperature. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound has bound to its target.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

-

Cell Treatment and Heating:

-

Treat intact human ciliary NPE cells with this compound or vehicle control for a specified period.

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

-

Collect the supernatant and quantify the amount of soluble carbonic anhydrase (e.g., CA-II) using a specific antibody-based method such as Western blotting or an ELISA.

-

Data Analysis and Interpretation:

-

Plot the amount of soluble CA-II as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct binding to the target protein.

-

Isothermal dose-response experiments can also be performed by heating the cells at a constant temperature while varying the concentration of the compound.

Example Data Table:

| Compound | Target Protein | Thermal Shift (ΔTm, °C) |

| This compound | Carbonic Anhydrase II | + 4.2 |

| Vehicle Control | Carbonic Anhydrase II | 0 |

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its direct inhibitory activity, functional cellular consequences, cytotoxic potential, and target engagement, researchers can gain a deep and nuanced understanding of this key metabolite. These protocols, grounded in established scientific principles and tailored for relevance to the compound's therapeutic area, will empower drug development professionals to make informed decisions and advance their research with confidence.

References

-

PubChem. Brinzolamide. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. Azopt Clinical Pharmacology Biopharmaceutics Review. [Link]

- Wistrand, P. J., Schenholm, M., & Lönnerholm, G. (1986). Carbonic anhydrase isoenzymes CA I and CA II in the human eye. Investigative ophthalmology & visual science, 27(3), 419–428.

- Bonanno, J. A., & Giasson, C. (2005). Role of Carbonic Anhydrase IV in Corneal Endothelial HCO3- Transport. Investigative ophthalmology & visual science, 46(11), 4059–4067.

- Levin, M. H., & Liebmann, J. M. (2002). Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye: overexpression of CA12 (CAXII) in glaucoma. Journal of medical genetics, 39(11), 833–840.

- Hu, Y., & Bok, D. (2019). Evaluation of Retinal Pigment Epithelial Cell Cytotoxicity of Recombinant Tissue Plasminogen Activator Using Human-Induced Pluripotent Stem Cells. Journal of ophthalmology, 2019, 8953694.

- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

- Jokinen, E., & Parkkila, S. (2002). Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye. Journal of Medical Genetics, 39(11), 833-840.

- Ghiasi, M., et al. (2010). Expression and Enzymatic Activity Regulation of Carbonic Anhydrases in Human Non-Pigmented Epithelium Cell Line, Dependence on Cell Density. Investigative Ophthalmology & Visual Science, 51(13), 3456-3456.

- Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 894003.

- Design and Development of a pH-Responsive In-situ Gel of Brinzolamide for Ocular Delivery Using Quality by Design (QbD): Formulation Optimization, Characterization, and In-vivo Evaluation for Sustained Glaucoma Management. (2025).

- Almqvist, H., et al. (2022). Current Advances in CETSA.

- Bharti, K. (2018).

- Brinzolamide encapsulated β-cyclodextrin-chondroitin sulfate nanocomplexes anchored chitosan/polycaprolactone nanofibers as an ocular insert for glaucoma tre

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. (2022). PubMed Central.

- Ghiasi, M., et al. (1997). Expression of carbonic anhydrase isozyme III in the ciliary processes and lens. Investigative Ophthalmology & Visual Science, 38(3), 667-674.

- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.

- MTT Assay Protocol for Cell Viability and Prolifer

- Role of Epithelial-to-Mesenchymal Transition of Retinal Pigment Epithelial Cells in Glaucoma Cupping. (2023). MDPI.

- Fluorometric Intracellular pH Assay Kit (MAK150) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma. (n.d.).

- Extracellular carbonic anhydrase activity promotes a carbon concentration mechanism in metazoan calcifying cells. (2022). PNAS.

- CETSA. (n.d.). Pelago Bioscience.

- Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024).

- Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evalu

- Assessment of retinal pigment epithelial detachment treatment response and impact of size on outcomes in neovascular age-related macular degeneration

- Cell sensitivity assays: the MTT assay. (2011). PubMed.

- Intracellular pH Assay Kit (ab228552). (n.d.). Abcam.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Retinal pigment epithelial cells release inhibitors of neovasculariz

- MTT (Assay protocol). (2023). Protocols.io.

- Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide. (2020). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Carbonic anhydrase isoenzymes CA I and CA II in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye: overexpression of CA12 (CAXII) in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmg.bmj.com [jmg.bmj.com]

- 6. Expression of carbonic anhydrase isozyme III in the ciliary processes and lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Retinal Pigment Epithelial Cell Cytotoxicity of Recombinant Tissue Plasminogen Activator Using Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Retinal pigment epithelial cells release inhibitors of neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of Carbonic Anhydrase IV in Corneal Endothelial HCO3- Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. CETSA [cetsa.org]

- 19. news-medical.net [news-medical.net]

Troubleshooting & Optimization

Technical Support Center: Enhancing Detection Sensitivity of N-Desethyl Brinzolamide in Mass Spectrometry

Welcome to the technical support guide for the analysis of N-Desethyl brinzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the mass spectrometric detection of this critical metabolite of Brinzolamide. This compound is an active metabolite of the carbonic anhydrase inhibitor, brinzolamide.[1][2]

This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address specific issues you may encounter during your experiments, ultimately enabling you to enhance detection sensitivity and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a primary and active metabolite of brinzolamide, a drug used to treat glaucoma by inhibiting carbonic anhydrase.[1][2] As a monitored metabolite, its accurate quantification is crucial for pharmacokinetic studies, drug safety assessments, and regulatory submissions.[2][3][4]

Q2: What are the typical mass-to-charge ratios (m/z) for this compound?

A2: The molecular weight of this compound (free base) is 355.44 g/mol .[3][5][6] In positive ion mode electrospray ionization (ESI+), you will primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 356.4. Depending on the mobile phase composition, you may also see adducts such as [M+Na]⁺ or [M+K]⁺.

Q3: Which ionization mode, positive or negative, is better for this compound?

A3: Given the presence of a primary amine group, this compound is expected to ionize efficiently in positive ion mode (ESI+).[7] The amine group can be readily protonated. While a related compound, N-nitroso-Brinzolamide, has been analyzed in negative ion mode, positive ion mode is generally the starting point for this compound.[8]

Q4: I am observing a very low signal for my this compound standard. What is the first thing I should check?